

3-Bromo-4-methoxy-5-nitropyridine structure elucidation

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Compound of Interest

Compound Name: 3-Bromo-4-methoxy-5-nitropyridine

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An In-depth Technical Guide to the Structure Elucidation of **3-Bromo-4-methoxy-5-nitropyridine**

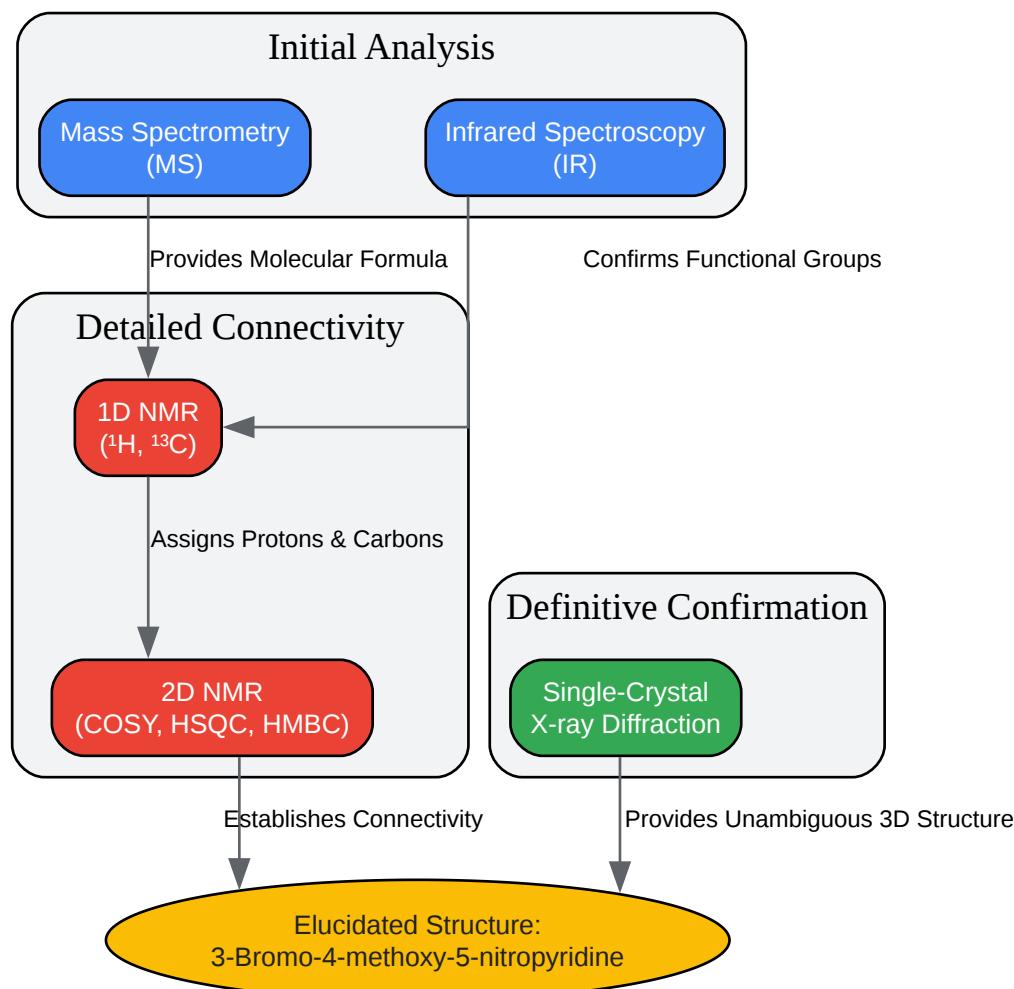
Introduction

3-Bromo-4-methoxy-5-nitropyridine is a polysubstituted heterocyclic compound with the chemical formula $C_6H_5BrN_2O_3$.^[1] As a pyridine derivative, it belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, a methoxy group, and a nitro group—on the pyridine core dictates its chemical reactivity, physical properties, and potential biological activity. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any research or development application.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of **3-bromo-4-methoxy-5-nitropyridine** (CAS No: 31872-76-1).^{[2][3]} It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal logic behind experimental choices and data interpretation. The workflow presented here is a self-validating system, where converging evidence from multiple independent analytical techniques provides the highest degree of confidence in the final structural assignment.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. Mass spectrometry gives the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the atomic connectivity. For a crystalline solid, X-ray crystallography offers the ultimate, unambiguous confirmation.



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Caption: Integrated workflow for the structure elucidation of **3-bromo-4-methoxy-5-nitropyridine**.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound and to gain clues about its elemental

composition, particularly the presence of elements with characteristic isotopic patterns, such as bromine.

Expected Data & Interpretation: The molecular formula $C_6H_5BrN_2O_3$ corresponds to a molecular weight of approximately 233.02 g/mol .[\[1\]](#) A key feature to look for is the isotopic signature of bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance.[\[4\]](#)[\[5\]](#) This results in two molecular ion peaks in the mass spectrum: one for the molecule containing ^{79}Br (M^+) and another for the molecule containing ^{81}Br ($M+2$) $^+$, separated by 2 m/z units and having almost equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.

Table 1: Predicted Mass Spectrometry Data

Feature	Expected m/z	Rationale
Molecular Ion (M^+)	~233	$C_6H_5^{79}BrN_2O_3$
Isotope Peak ($M+2$) $^+$	~235	$C_6H_5^{81}BrN_2O_3$
Relative Intensity	~1:1	Natural abundance of ^{79}Br and ^{81}Br isotopes. [4] [5]

| Common Fragments | M-15, M-30, M-46, M-79/81 | Loss of $\bullet CH_3$, $\bullet NO$, $\bullet NO_2$, and $\bullet Br$ respectively. |

Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.
- **Ionization Mode:** Run in positive ion mode to generate the $[M+H]^+$ adduct.
- **Data Acquisition:** Acquire data over a mass range of m/z 50-500.

- Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for $C_6H_5BrN_2O_3$. The high resolution will allow for confirmation of the elemental composition. Verify the $M^+ / (M+2)^+$ isotopic pattern.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by probing their vibrational frequencies. For **3-bromo-4-methoxy-5-nitropyridine**, we expect to see characteristic absorptions for the nitro group, the ether linkage, and the aromatic pyridine ring.

Expected Data & Interpretation: The IR spectrum will be dominated by very strong absorptions from the nitro group. The aromatic C-O stretch of the methoxy group and various vibrations from the substituted pyridine ring will also be present.

Table 2: Predicted Infrared Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
Nitro (NO_2)	Asymmetric Stretch	1550–1475	Strong
Nitro (NO_2)	Symmetric Stretch	1360–1290	Strong
Aromatic Ether	C-O Stretch	1275–1200 (asym) & 1075–1020 (sym)	Strong
Pyridine Ring	C=N, C=C Stretches	1600–1450	Medium-Variable
Aromatic C-H	C-H Stretch	3100–3000	Weak-Medium

| Methyl (CH_3) | C-H Stretch | 2950–2850 | Weak-Medium |

The presence of strong bands in the $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$ regions is highly indicative of an aromatic nitro compound.[6][7][8] The C-O stretching of the methoxy group is also a key diagnostic peak.[9]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Background Scan:** Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
- **Sample Scan:** Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Analysis:** Identify and label the major absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon and to piece together the molecular structure.[\[10\]](#)

Expected Data & Interpretation: ¹H NMR The structure has two distinct aromatic protons and one methoxy group.

- **Aromatic Protons (H-2, H-6):** The pyridine ring has two protons at positions 2 and 6. Due to the asymmetric substitution, they are in different chemical environments. The strong electron-withdrawing effect of the adjacent nitrogen and the nitro group will shift these protons significantly downfield. They are expected to appear as two distinct singlets, as they lack adjacent proton neighbors for typical ortho, meta, or para coupling.
- **Methoxy Protons (-OCH₃):** The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its chemical shift will be influenced by the attachment to the aromatic ring.

Expected Data & Interpretation: ^{13}C NMR The molecule has 6 unique carbon atoms.

- Pyridine Ring Carbons: Five carbons are part of the aromatic ring. Their chemical shifts will be spread over a wide range, influenced by the attached substituents. The carbons directly bonded to the electronegative nitrogen, bromine, and oxygen atoms (C-2, C-3, C-4, C-6) will have distinct shifts. The carbon bearing the nitro group (C-5) will also be significantly affected.
- Methoxy Carbon (-OCH₃): One aliphatic carbon from the methoxy group will appear in the typical ether region.

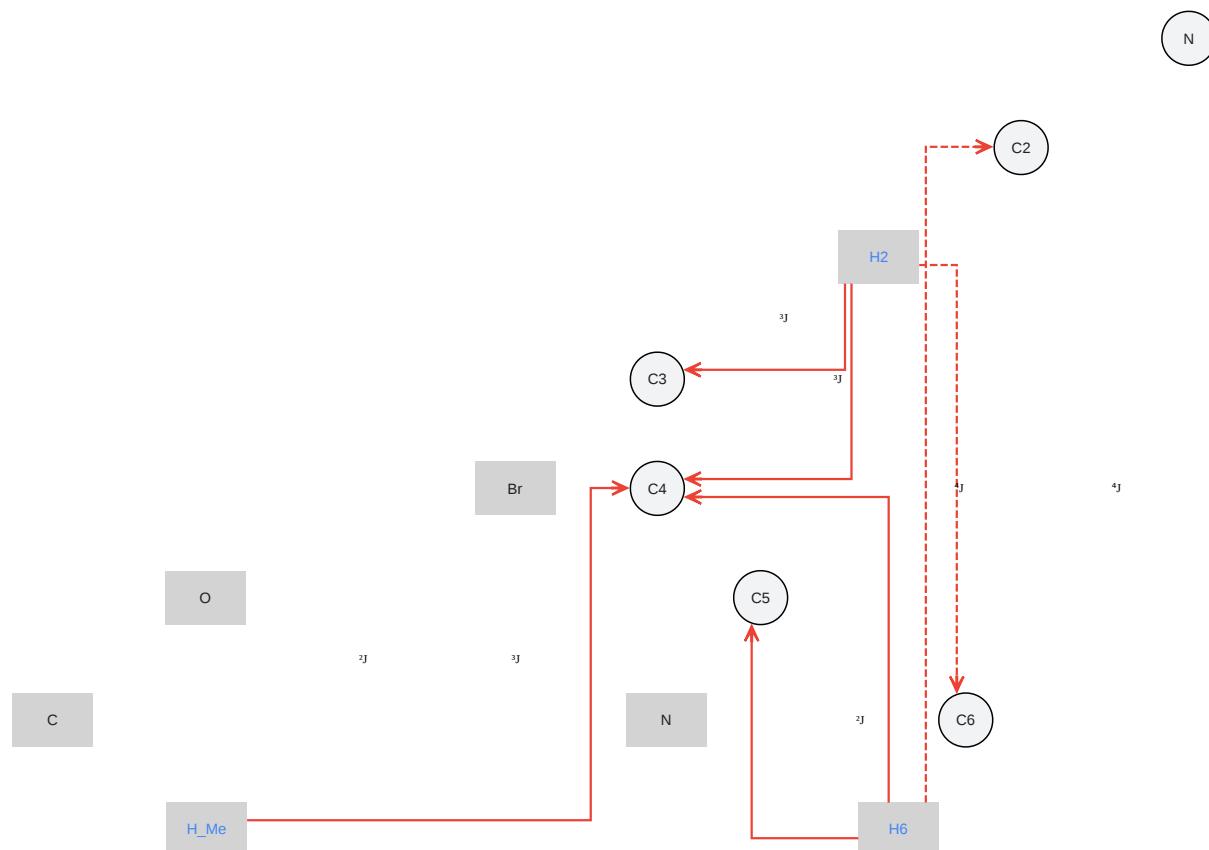
Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl₃)

Position	Atom	Predicted ^1H Shift (δ , ppm)	Predicted ^{13}C Shift (δ , ppm)	Rationale
2	CH	~8.5 - 9.0	~150 - 155	Deshielded by adjacent ring nitrogen.
3	C-Br	-	~110 - 115	Shielded by methoxy, deshielded by bromine.
4	C-OCH ₃	-	~155 - 160	Deshielded by electronegative oxygen.
5	C-NO ₂	-	~135 - 140	Affected by electron-withdrawing nitro group.
6	CH	~8.8 - 9.2	~145 - 150	Deshielded by adjacent ring nitrogen and nitro group.

| - | -OCH₃ | ~4.0 - 4.2 | ~55 - 60 | Typical range for an aryl methyl ether.[9] |

Confirming Connectivity with 2D NMR: While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure, especially the quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are two or three bonds away.



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Caption: Key expected HMBC correlations for structural confirmation.

Protocol: Comprehensive NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.[10]
- Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal and shim the magnetic field to achieve optimal resolution.
- 1D ^1H Acquisition: Acquire a standard proton spectrum with 16-32 scans.
- 1D ^{13}C Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time depending on sample concentration.
- 2D HSQC Acquisition: Use a standard gradient-enhanced HSQC pulse sequence to obtain one-bond ^1H - ^{13}C correlations.
- 2D HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence, optimized for a long-range coupling constant of ~8 Hz, to obtain multiple-bond correlations.[10]
- Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ^1H signals, pick peaks, and use the 2D spectra to build the molecular framework, assigning all proton and carbon signals.

Single-Crystal X-ray Diffraction

Expertise & Experience: For compounds that can be crystallized, single-crystal X-ray diffraction is the gold standard for structure elucidation. It provides an unambiguous three-dimensional map of electron density, from which the precise positions of all atoms (except hydrogen, typically) can be determined, confirming not only connectivity but also bond lengths and angles.

Protocol: X-ray Crystallography

- Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11][12]
- Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

- Data Collection: Place the crystal on a single-crystal X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion.[\[11\]](#) Collect diffraction data as the crystal is rotated in the X-ray beam.
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine this model against the experimental data to determine the final atomic positions, bond lengths, and angles.
- Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor) to ensure the quality and reliability of the model.

Conclusion

The structural elucidation of **3-bromo-4-methoxy-5-nitropyridine** is achieved through a systematic and integrated analytical workflow. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy validates the key functional groups. A full suite of 1D and 2D NMR experiments establishes the definitive carbon-hydrogen framework and atomic connectivity. Finally, single-crystal X-ray diffraction, if achievable, provides the ultimate and unambiguous proof of the structure. By correlating the data from each of these techniques, researchers can have the highest level of confidence in the identity and purity of the compound, enabling its effective use in further scientific endeavors.

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